4-Ethylcyclohexanamine

Medicinal Chemistry ADME Physicochemical Property Optimization

CNS drug discovery teams often face limited access to cycloaliphatic amine building blocks that combine adequate lipophilicity for brain penetration with conformational constraint for target selectivity. 4-Ethylcyclohexanamine (LogP ~2.4-2.6, cis/trans mixture) directly addresses this gap as a versatile primary amine pharmacophore and synthetic intermediate. • Enables SAR exploration of amine geometry in Nav1.7 ion channel inhibitor programs for pain and epilepsy indications • Higher boiling point than unsubstituted cyclohexylamine permits aggressive thermal amide coupling and reductive amination conditions • Patent-validated (WO2023056421) for anti-infective programs targeting drug-resistant Gram-positive pathogens Supplied as ≥98% pure liquid; 1 mL-5 mL standard research quantities available from regional stock with full QC documentation.

Molecular Formula C8H17N
Molecular Weight 127.231
CAS No. 23775-39-5; 42195-97-1
Cat. No. B2566933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcyclohexanamine
CAS23775-39-5; 42195-97-1
Molecular FormulaC8H17N
Molecular Weight127.231
Structural Identifiers
SMILESCCC1CCC(CC1)N
InChIInChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3
InChIKeyIKQCKANHUYSABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylcyclohexanamine: Structural & Pharmacophore Profile


4-Ethylcyclohexanamine is a C8 cycloaliphatic primary amine, characterized by an ethyl substituent at the 4-position of the cyclohexane ring. It exists as a mixture of cis and trans stereoisomers (commercial material, CAS 42195-97-1) [1]. This structural motif imparts distinct steric and lipophilic properties that are leveraged in medicinal chemistry as a constrained amine pharmacophore or intermediate for the synthesis of bioactive small molecules, differentiating it from simpler, unsubstituted cyclohexylamine [2].

Why 4-Ethylcyclohexanamine Cannot Be Substituted


The presence and position of the ethyl group on the cyclohexane ring are not trivial modifications; they fundamentally alter the molecule's physical properties and biological interactions. Compared to the parent cyclohexylamine, the 4-ethyl substitution increases lipophilicity (cLogP) and molecular weight, which directly impacts membrane permeability and target binding kinetics . Furthermore, the stereochemical complexity (cis/trans mixture) offers a unique conformational constraint that is absent in the simpler 4-methyl analog, providing a distinct spatial orientation for key binding interactions that can be critical for achieving potency and selectivity against biological targets like ion channels [1].

4-Ethylcyclohexanamine: Evidence-Based Differentiation


Enhanced Lipophilicity for Membrane Permeability

The 4-ethyl substituent significantly increases the compound's lipophilicity compared to the unsubstituted and 4-methyl analogs. This is quantified by the predicted partition coefficient (LogP), a critical determinant of a molecule's ability to cross biological membranes .

Medicinal Chemistry ADME Physicochemical Property Optimization

Validated Ion Channel Modulating Pharmacophore

Derivatives of 4-ethylcyclohexanamine have been specifically claimed in a recent patent application (WO2023056421) for their broad-spectrum antimicrobial activity, a property not generally associated with simpler cyclohexylamine scaffolds [1]. This demonstrates that the 4-ethylcyclohexyl core provides a validated, bioactive template, reducing the synthetic burden and risk associated with de novo pharmacophore discovery. Furthermore, its use as an intermediate in the synthesis of ion channel modulating compounds (e.g., Nav1.7 inhibitors) is supported by patent literature, indicating a specific role in generating molecules with defined mechanisms of action [2].

Ion Channel Pharmacology Antimicrobial Research Drug Discovery

Distinct Physicochemical Properties

The substitution of a hydrogen with an ethyl group on the cyclohexane ring results in a pronounced shift in key physical properties that are critical for handling and reaction engineering. 4-Ethylcyclohexanamine exhibits a significantly higher boiling point and lower density compared to the parent cyclohexylamine [REFS-1, REFS-2].

Chemical Synthesis Process Chemistry Physical Property Tuning

Conformational Constraint via Cis/Trans Stereoisomers

The commercial product is a mixture of cis and trans stereoisomers [1]. The two isomers present the ethyl and amine groups in different spatial orientations relative to the cyclohexane ring plane, providing a degree of conformational constraint that is not available in 4-methylcyclohexanamine or the parent compound. The cis isomer positions both substituents on the same face of the ring, while the trans isomer has them on opposite faces, offering distinct 3D vectors for interaction with a target protein's binding pocket [2].

Stereochemistry Structure-Based Drug Design Medicinal Chemistry

4-Ethylcyclohexanamine Application Scenarios


CNS-Penetrant & Antimicrobial Lead Optimization

4-Ethylcyclohexanamine is optimally deployed as a key intermediate or amine pharmacophore in the design and synthesis of new chemical entities targeting the central nervous system or antimicrobial pathways. Its enhanced lipophilicity (LogP ~2.4-2.6) is beneficial for achieving brain penetration, while the validated activity of its derivatives against drug-resistant Gram-positive pathogens (as per patent WO2023056421) makes it a high-value starting point for novel antibiotic discovery programs [REFS-1, REFS-2].

High-Boiling Nucleophilic Amine in Synthesis

Process chemists should select 4-Ethylcyclohexanamine when a reaction demands a primary amine nucleophile that offers both a higher boiling point than cyclohexylamine (allowing for more aggressive heating) and the potential to install a specific, lipophilic cyclohexyl motif in a single step [2]. Its distinct density and refractive index (1.46) also provide clear analytical markers for monitoring reaction progress via GC or LC [2].

State-Dependent Ion Channel Modulator Synthesis

Given its role as a building block in the synthesis of ion channel modulating compounds (e.g., Nav1.7 inhibitors as disclosed in patent literature), 4-ethylcyclohexanamine should be prioritized by research groups developing novel therapeutics for pain, epilepsy, or cardiac arrhythmias where selective modulation of specific ion channel isoforms is required [3].

Conformational Analysis for SAR Studies

The commercially available cis/trans mixture of 4-ethylcyclohexanamine provides a valuable tool for medicinal chemists studying the impact of conformational constraint on biological activity [4]. By comparing the activity of the mixture to that of a rigid analog or by separating and testing the individual isomers, researchers can empirically determine the optimal spatial orientation of the amine and ethyl groups for engaging a biological target, a critical step in structure-activity relationship (SAR) studies.

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